(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
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Overview
Description
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one is a natural product found in Vincetoxicum forrestii and Vincetoxicum amplexicaule with data available.
Scientific Research Applications
1. Asymmetric Synthesis and Cytotoxicity Studies
The compound has been utilized in the asymmetric synthesis of polyketide spiroketals. In a study, compounds related to it demonstrated cytotoxicity towards marine P388 lymphocytic leukemia and six human cancer cell lines, with some showing evidence of cancer-cell-growth inhibition (Meilert, Pettit, & Vogel, 2004).
2. Synthetic Studies Towards Anticancer Agents
The compound's structure has guided synthetic studies toward the creation of complex molecular structures like spongistatins, which are of interest due to their potential as anticancer agents (Favre, Gerber‐Lemaire, & Vogel, 2010).
3. Stereochemistry in Cyclopeptide Alkaloids
Research has also focused on understanding the stereochemistry of similar compounds. Detailed NMR spectroscopic data has been crucial in determining the structural features of these compounds, which can have significant biological activities (Nisar et al., 2010).
4. Interaction with DNA in Antineoplastic Applications
Studies have explored the interaction of similar compounds with DNA, particularly in the context of antineoplastic applications. This research is vital for understanding the mechanisms of action of anticancer drugs (Karadurmus, Kurbanoglu, Shah, & Ozkan, 2017).
5. Discovery of Bioactive Compounds
The structural framework of this compound has been instrumental in the discovery of new bioactive compounds with potential therapeutic applications, such as antimicrobial and anticancer properties (Vigor, Fabre, Fourasté, & Moulis, 2002).
Properties
Molecular Formula |
C28H40O8 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O8/c1-15-25(29)21(31-4)12-23(34-15)35-18-9-10-27(2)17(11-18)6-7-19-20(27)8-5-16-13-32-28(3)24(16)22(14-33-28)36-26(19)30/h6,13,15,18-25,29H,5,7-12,14H2,1-4H3/t15-,18+,19-,20+,21-,22-,23+,24-,25-,27+,28+/m1/s1 |
InChI Key |
QANVGLGBLJFUIP-KTQVWRAASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)OC)O |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)OC)O |
Synonyms |
cynatratoside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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